Respirantin

説明

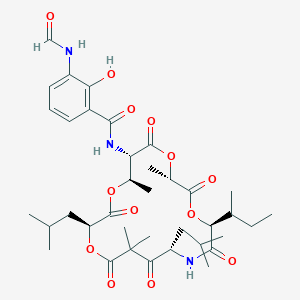

Respirantin is a cyclodepsipeptide belonging to the antimycin family, first isolated from Streptomyces species. It features an 18-membered macrocyclic structure with an N-formyl amino-salicylamide pharmacophore, critical for its bioactivity . Its primary mechanism involves inhibiting oncogenic K-Ras membrane localization, disrupting cancer cell signaling pathways. This compound exhibits potent cytotoxicity (IC50 3–10 nM) against K-Ras-mutated cancers (e.g., A549 lung adenocarcinoma) while showing minimal activity in non-mutated cells (e.g., H522) . Notably, it circumvents P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), retaining efficacy in P-gp-overexpressing colon cancer models (SW620 Ad300) .

特性

分子式 |

C37H53N3O13 |

|---|---|

分子量 |

747.8 g/mol |

IUPAC名 |

N-[(2S,5S,8S,13S,16R,17S)-5-butan-2-yl-2,10,10,16-tetramethyl-8,13-bis(2-methylpropyl)-3,6,9,11,14,18-hexaoxo-1,4,12,15-tetraoxa-7-azacyclooctadec-17-yl]-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C37H53N3O13/c1-11-20(6)29-32(45)39-25(15-18(2)3)30(43)37(9,10)36(49)52-26(16-19(4)5)34(47)50-21(7)27(35(48)51-22(8)33(46)53-29)40-31(44)23-13-12-14-24(28(23)42)38-17-41/h12-14,17-22,25-27,29,42H,11,15-16H2,1-10H3,(H,38,41)(H,39,45)(H,40,44)/t20?,21-,22+,25+,26+,27+,29+/m1/s1 |

InChIキー |

HJNZTHHOZWMVPB-WCSXKIRISA-N |

異性体SMILES |

CCC(C)[C@H]1C(=O)N[C@H](C(=O)C(C(=O)O[C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@H](C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)C(C(=O)OC(C(=O)OC(C(C(=O)OC(C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |

同義語 |

respirantin |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Antimycin A

- Structure: A 12-membered cyclodepsipeptide with a benzene core, amide, and ester groups. Lacks the N-formyl amino-salicylamide motif .

- Mechanism : Inhibits mitochondrial electron transport by targeting cytochrome bc1 complex, leading to apoptosis via reactive oxygen species (ROS) generation .

- Activity: Primarily used as an antifungal and insecticidal agent. Limited anticancer utility due to off-target effects and susceptibility to P-gp-mediated efflux .

Neoantimycin

- Structure: Shares the N-formyl amino-salicylamide core with Respirantin but differs in side-chain substitutions (e.g., neoantimycin G/H) .

- Mechanism : Targets K-Ras membrane localization, similar to this compound, but with variable potency (IC50 5–10 nM) .

- Activity : Shows selective cytotoxicity against K-Ras-mutated cells but lacks data on MDR evasion .

Key Differentiators of this compound

Mechanistic Specificity

Unlike Antimycin A, which broadly disrupts mitochondrial function, this compound selectively inhibits K-Ras signaling, reducing off-target toxicity .

P-gp Resistance

This compound’s efficacy in SW620 Ad300 cells (resistance factor = 1.0) contrasts with conventional chemotherapeutics (e.g., doxorubicin, resistance factor >100) . This is attributed to its non-planar structure and lack of P-gp substrate recognition motifs .

Structural Complexity and Stability

This compound’s macrocyclic architecture and multiple hydrogen-bonding groups (e.g., hydroxyl, amide) enhance target binding and metabolic stability compared to linear analogs like Kitastatin .

Tabulated Comparison of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。